

(5-Bromo-2-fluorophenyl) (cyclopropyl)methanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-2-fluorophenyl)
(cyclopropyl)methanone

Cat. No.: B577640

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An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**, a key building block in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a substituted aromatic ketone. The presence of bromine and fluorine atoms on the phenyl ring, combined with the cyclopropyl ketone moiety, makes it a versatile intermediate for creating more complex molecules.^[1] It is particularly utilized in drug discovery campaigns exploring chemical spaces "beyond the rule of 5" (bRo5), which can aid in developing compounds for challenging biological targets.^[1]

The key physicochemical and identifying properties are summarized in the table below.

Property	Value	Reference
CAS Number	1222368-75-3	[2][3]
Molecular Formula	C ₁₀ H ₈ BrFO	[1][2][3]
Molecular Weight	243.07 g/mol	[3]
IUPAC Name	(5-bromo-2-fluorophenyl) (cyclopropyl)methanone	[2]
Physical Form	Colorless to Yellow Liquid, Semi-Solid, or Solid	[2]
Purity	≥98%	[2]
Storage Conditions	Sealed in a dry environment at 2-8°C	[2][3]
SMILES	<chem>O=C(C1=CC(Br)=CC=C1F)C2CC2</chem>	[3]
InChI	1S/C10H8BrFO/c11-7-3-4- 9(12)8(5-7)10(13)6-1-2-6/h3- 6H,1-2H2	[2]
InChIKey	FTLUBYFIQSKOKG- UHFFFAOYSA-N	[2]

Chemical Structure

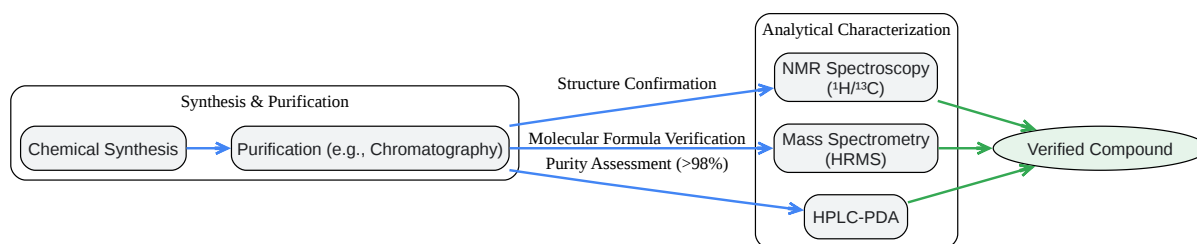
The structure of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** consists of a central carbonyl group bonded to a cyclopropyl ring and a 5-bromo-2-fluorophenyl ring.[1] This arrangement of functional groups is crucial for its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

Experimental Protocols & Characterization

While specific, detailed synthesis protocols are proprietary to chemical suppliers, the general characterization of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** involves standard analytical techniques to confirm its structure and assess purity.[1]

Workflow for Structural Verification and Purity Analysis



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Caption: Standard workflow for the characterization of the title compound.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are employed to confirm the positions of the bromo and fluoro substituents on the aromatic ring and to verify the integrity of the cyclopropane ring structure. Protons on the cyclopropane ring typically appear in the upfield region ($\delta \sim 1.0\text{--}1.5$ ppm).[1]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula ($\text{C}_{10}\text{H}_8\text{BrFO}$) by determining the compound's exact mass.[1]
- High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is utilized to assess the purity of the compound, which is typically reported to be 98% or higher, and to detect any trace impurities.[1]

- X-ray Crystallography: This technique can be used to resolve the precise bond angles and torsional strain within the molecule, particularly in the strained cyclopropane ring where C-C-C bond angles are approximately 60°.[1]

Applications in Research and Development

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable building block for the synthesis of more complex, biologically active molecules.[1]

- Drug Discovery: Its unique structure allows it to serve as a scaffold or intermediate in the development of novel therapeutic agents. It is used in studies involving the interaction of small molecules with biological macromolecules like enzymes or receptors.[1]
- Organic Synthesis: The compound's functional groups allow for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), while the ketone can be targeted for reduction or nucleophilic addition, enabling the synthesis of a diverse range of derivatives.

Safety and Handling

Based on available safety data, **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** is classified with the following hazard statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- To cite this document: BenchChem. [(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577640#5-bromo-2-fluorophenyl-cyclopropyl-methanone-chemical-properties-and-structure]

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